molecular formula C5H4ClN B1293800 4-Chloropyridine CAS No. 626-61-9

4-Chloropyridine

Cat. No.: B1293800
CAS No.: 626-61-9
M. Wt: 113.54 g/mol
InChI Key: PVMNPAUTCMBOMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloropyridine can be synthesized through several methods. One common method involves the chlorination of pyridine using thionyl chloride. In this process, pyridine is reacted with thionyl chloride at room temperature, followed by heating to remove excess thionyl chloride . Another method involves the use of N-(4-pyridyl)pyridinium chloride hydrochloride and sulfur oxychloride in methylene dichloride, followed by neutralization to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced through gas-phase chlorination of pyridine. This method involves the reaction of pyridine with chlorine gas in the presence of a catalyst and ultraviolet light at elevated temperatures (150-170°C). The reaction mixture is then cooled, and the product is separated through distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Chloropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: 4-Aminopyridine.

Scientific Research Applications

Medicinal Chemistry

Covalent Protein Modifiers
Recent studies have highlighted the role of 4-chloropyridine as a selective covalent protein modifier. It demonstrates reactivity comparable to acrylamide and can be "switched on" to enhance its electrophilicity significantly when protonated. This property allows it to form covalent bonds with specific amino acids in proteins, facilitating the development of chemical probes for biological research .

Therapeutic Potential
this compound has been explored for its potential as a therapeutic agent. Its ability to selectively modify proteins suggests applications in drug design, particularly in creating inhibitors that target specific enzymes or pathways involved in disease processes. This selectivity could lead to fewer side effects compared to traditional drugs that interact with multiple targets .

Agrochemicals

In the realm of agrochemicals, this compound serves as a building block for various pesticides and herbicides. Its structural framework is utilized to synthesize compounds that can effectively control agricultural pests while minimizing environmental impact. The compound's stability and reactivity make it an attractive candidate for developing new agrochemical formulations .

Organic Synthesis

Reagent in Chemical Reactions
this compound is frequently employed as a reagent in organic synthesis. Its ability to participate in nucleophilic substitutions makes it useful for synthesizing more complex organic molecules. For instance, it can be used to introduce pyridine rings into larger structures or modify existing compounds to enhance their biological activity .

Synthesis of Derivatives
The compound is also significant in the synthesis of various derivatives, such as this compound-2-carboxylic acid chloride, which is produced with high purity and yield using bromine as a catalyst . This derivative can serve as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Environmental Impact

Studies indicate that this compound biodegrades under aerobic conditions, suggesting that it can be managed within environmental frameworks when used responsibly. Its degradation products should be monitored to ensure they do not pose risks to ecosystems or human health .

Case Studies

  • Selective Protein Modification
    A study demonstrated the application of this compound in selectively modifying human dimethylarginine dimethylaminohydrolase-1 (DDAH1). The research showed that this modification required folded proteins and specific catalytic conditions, highlighting the compound's utility in proteomic studies .
  • Synthesis of Agrochemicals
    Research on the synthesis of new herbicides based on this compound derivatives illustrated their effectiveness against common agricultural pests while maintaining low toxicity profiles for non-target organisms. This case underscores the compound's potential role in sustainable agriculture practices .

Biological Activity

4-Chloropyridine is a heterocyclic organic compound that has garnered attention in various fields of research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

This compound is characterized by the presence of a chlorine atom at the 4-position of the pyridine ring. Its molecular formula is C5_5H4_4ClN, and it has a molecular weight of 115.54 g/mol. The compound exhibits significant reactivity due to the electronegative chlorine atom, which influences its interaction with biological molecules.

1. Covalent Protein Modification

One of the notable biological activities of this compound is its ability to covalently modify proteins. Research indicates that it can selectively react with thiol groups in proteins, leading to modifications that can alter protein function. For instance, this compound has been shown to inactivate human dimethylarginine dimethylaminohydrolase-1 (DDAH1) through covalent modification of the active-site cysteine residue. This modification is facilitated by the protonation of the pyridine nitrogen, which significantly enhances its reactivity—up to 4500-fold compared to its neutral form .

2. Antiproliferative Activity

In studies evaluating the antiproliferative effects against various tumor cell lines, derivatives of this compound exhibited significant cytostatic activity. For example, compounds derived from this compound-2-carboxamide showed IC50_{50} values ranging from 1 to 4.3 μmol/L against carcinoma, lymphoma, and leukemia cell lines, suggesting a potential for therapeutic applications in cancer treatment . The structural modifications in these derivatives were found to enhance their lipophilicity and cytostatic potential.

Data Table: Biological Activity Overview

Activity Description Reference
Covalent Protein Modification Reacts with thiols; modifies DDAH1; protonation increases reactivity significantly
Antiproliferative Activity IC50_{50} values between 1-4.3 μmol/L against various tumor cell lines
Reactivity Comparison Similar reactivity to acrylamide; enhanced by protonation

Case Study 1: Protein Targeting

A study conducted on the selective targeting of proteins using this compound demonstrated its potential as a chemical probe for proteomic studies. The researchers found that upon stabilization of the protonated form, this compound could selectively label proteins beyond DDAH1, indicating its utility in identifying new protein targets .

Case Study 2: Anticancer Properties

Another investigation focused on the synthesis and evaluation of this compound derivatives for their anticancer properties. The results indicated that specific modifications led to compounds with enhanced potency compared to established chemotherapeutics like sorafenib. The study highlighted that log P values correlated with increased cytostatic activity, suggesting that lipophilicity plays a crucial role in drug efficacy .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-chloropyridine derivatives with high regioselectivity?

  • Methodological Answer : Regioselective synthesis requires precise control of reaction conditions, such as temperature, solvent polarity, and catalyst choice. For example, in Suzuki–Miyaura cross-coupling reactions, [NiCl(o-tol)(dppf)] pre-catalysts show higher reactivity for this compound compared to 2- and 3-chloropyridines due to steric and electronic effects . Characterization via single-crystal X-ray diffraction (e.g., SHELXL refinement) ensures structural validation .

Q. How can researchers ensure reproducibility in experimental protocols involving this compound?

  • Methodological Answer : Detailed documentation of synthetic steps, including reagent purity, reaction stoichiometry, and purification methods, is critical. Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by separating main text experimental descriptions from supplementary data for clarity . Use standardized safety protocols (e.g., glove inspection, impervious clothing) to mitigate hazards .

Q. What spectroscopic techniques are most effective for characterizing this compound complexes?

  • Methodological Answer : UV-Vis and NMR spectroscopy are standard for electronic and structural analysis. For coordination complexes, X-ray crystallography (using SHELX programs) provides atomic-level resolution . Valence shell photoelectron spectroscopy (PES) combined with density functional theory (DFT) calculations can resolve electronic structures and satellite states in chloropyridines .

Advanced Research Questions

Q. How do computational models reconcile discrepancies between experimental and theoretical electron affinities (EA) in this compound?

  • Methodological Answer : Discrepancies arise from basis set limitations and vibrational state exclusions in DFT or MP2 calculations. For this compound, B3LYP/6-311++G** underestimates vertical EAs compared to experimental upper limits. Incorporate zero-point corrections and diffuse functions to improve agreement. Cross-validate with experimental PES data and ADC(3) Green’s function methods .

Q. What mechanistic insights explain the differential reactivity of this compound vs. 2-chloropyridine in cross-coupling reactions?

  • Methodological Answer : Steric hindrance at the 2-position destabilizes transition states in catalytic cycles. For this compound, trans-effect ligand arrangements (e.g., in [Ru(NH₃)₄(SO₂)(4-Cl-py)] complexes) enhance π-backdonation and stabilize intermediates. Kinetic studies (e.g., first-order decay models) quantify ligand influence on reaction pathways .

Q. How can researchers optimize photoisomer stabilization in this compound-containing coordination complexes?

  • Methodological Answer : Ligand field tuning via trans-ligand substitution (e.g., 4-Cl-pyridine vs. 3-Cl-pyridine) alters metal-ligand bonding. Use in-situ photocrystallography to resolve metastable states (e.g., η¹-O vs. η²-S,O binding in ruthenium complexes). Stabilization relies on S→Ru dσ-electron donation, not π-backbonding, as shown by kinetic decay analysis .

Q. What strategies address contradictions in σ-type lone-pair orbital relaxation mechanisms for this compound?

  • Methodological Answer : For nitrogen σ-lone-pair (σN LP) orbitals, screen holes using π→π* excitations; for chlorine σ-lone-pair (σCl LP), employ Cl 4p Rydberg orbital interactions. EOM-IP-CCSD and ADC(3) methods model relaxation pathways, while angle-resolved PES validates anisotropy parameters influenced by Cooper minima .

Q. Methodological Design & Data Analysis

Q. How should researchers design experiments to validate this compound’s role in charge-transfer complexes?

  • Methodological Answer : Use thionyl chloride-pyridine charge-transfer systems to study this compound’s role in metal dissolution. Monitor viscosity changes and oligomer formation via HPLC-MS. Include balanced redox equations in supplementary data to clarify counterion identification .

Q. What statistical frameworks are appropriate for analyzing catalytic efficiency data in this compound reactions?

  • Methodological Answer : Apply ANOVA for multi-variable comparisons (e.g., catalyst type, solvent). Use nonlinear regression to model reaction kinetics (e.g., Arrhenius plots for activation energy). Report uncertainties via error bars in figures and adhere to Journal of Clinical Practice and Research guidelines for ethical data collection .

Q. How can researchers structure a high-impact review article on this compound applications?

  • Methodological Answer : Follow Reviews in Analytical Chemistry standards: emphasize unresolved controversies (e.g., EA discrepancies), integrate computational and experimental findings, and propose future directions (e.g., vibrational state inclusion in DFT). Use IMRAD structure with hyperlinked supplementary data .

Q. Ethical & Reproducibility Standards

  • Data Sharing : Deposit crystallographic data in public repositories (e.g., CCDC) with SHELXL refinement parameters .
  • Ethical Compliance : Obtain institutional approval for hazardous material handling and declare permissions in methodology sections .
  • Language Clarity : Ensure technical terms (e.g., "regioselectivity") are defined for interdisciplinary audiences .

Properties

IUPAC Name

4-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN/c6-5-1-3-7-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMNPAUTCMBOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052671
Record name 4-Chloropyridine
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Molecular Weight

113.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

151 °C
Record name 4-Chloropyridine
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Solubility

Slightly soluble in water, Miscible with ethanol
Record name 4-Chloropyridine
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.2000 g/cu cm at 25 °C
Record name 4-Chloropyridine
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Liquid

CAS No.

626-61-9
Record name 4-Chloropyridine
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Record name Pyridine, 4-chloro-
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Record name 4-Chloropyridine
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Record name 4-chloropyridine
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Record name 4-Chloropyridine
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Melting Point

-43.5 °C
Record name 4-Chloropyridine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
4-Chloropyridine
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
4-Chloropyridine
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
4-Chloropyridine
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
4-Chloropyridine
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
4-Chloropyridine
6,7-Dimethoxy-2-oxidoisoquinolin-2-ium
4-Chloropyridine

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